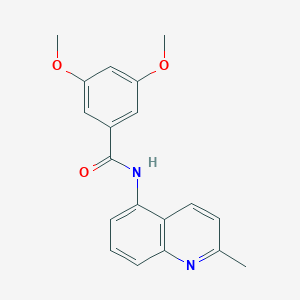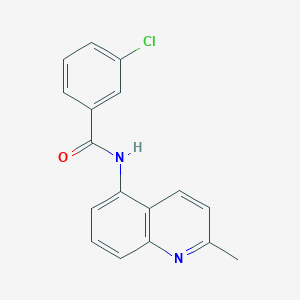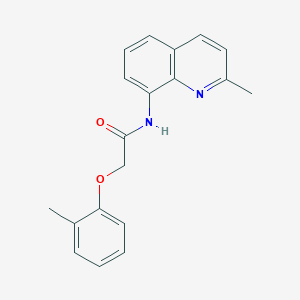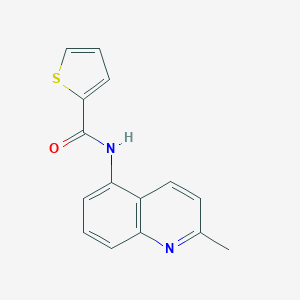![molecular formula C25H25ClFN3O3 B244139 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244139.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature. In
作用機序
The mechanism of action of Compound X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, Compound X has been shown to bind to specific receptors in the brain, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, Compound X has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It has high potency and selectivity, which makes it an excellent tool for studying specific enzymes and receptors. Additionally, Compound X has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, the synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Additionally, the high potency of Compound X can lead to toxicity in some experimental setups, which requires careful consideration.
将来の方向性
There are several future directions for research on Compound X. One potential direction is to investigate its potential use in the treatment of cancer. Compound X has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to investigate the potential use of Compound X in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential use of Compound X as a diagnostic tool in medical imaging. Compound X has been shown to bind to specific receptors in the brain, which could be exploited for diagnostic imaging purposes.
In conclusion, Compound X is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Compound X has shown potential applications in the treatment of various diseases and as a diagnostic tool in medical imaging. Further research is needed to determine the full potential of Compound X in various fields of scientific research.
合成法
The synthesis of Compound X involves a multi-step process that includes the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 3-fluoro-2-nitroaniline, followed by reduction and condensation reactions. The final product is obtained after purification and isolation steps. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry.
科学的研究の応用
Compound X has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and anxiolytic effects. Compound X has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Compound X has been studied for its potential use as a diagnostic tool in medical imaging.
特性
分子式 |
C25H25ClFN3O3 |
|---|---|
分子量 |
469.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H25ClFN3O3/c1-16(2)25(32)30-12-10-29(11-13-30)21-7-6-19(15-20(21)26)28-24(31)23-9-8-22(33-23)17-4-3-5-18(27)14-17/h3-9,14-16H,10-13H2,1-2H3,(H,28,31) |
InChIキー |
BGZUECAHIFNGOD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
正規SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)




![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)